molecular formula C9H10N4S2 B1399508 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine CAS No. 790706-76-2

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine

Cat. No.: B1399508
CAS No.: 790706-76-2
M. Wt: 238.3 g/mol
InChI Key: DODMZKOBDCMMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine (referred to as CYC116 in clinical studies) is a thiazole-pyrimidine hybrid compound with demonstrated anticancer activity. It functions as a potent pan-Aurora kinase inhibitor, targeting both Aurora A (AURKA) and Aurora B (AURKB) kinases, with IC50 values of 8.0 nM and 9.2 nM, respectively . The compound suppresses histone H3 phosphorylation, induces polyploidy, and triggers mitotic failure in cancer cells, leading to apoptosis .

CYC116 entered Phase I clinical trials (NCT00560716) for advanced solid tumors but was discontinued due to strategic decisions by the sponsor, Cyclacel Pharmaceuticals . Its oral bioavailability and kinase selectivity profile make it a notable candidate for structure-activity relationship (SAR) studies in kinase inhibitor development .

Properties

IUPAC Name

4-methyl-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S2/c1-5-7(15-8(10)12-5)6-3-4-11-9(13-6)14-2/h3-4H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODMZKOBDCMMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the pyrimidine ring: The thiazole intermediate is then reacted with a pyrimidine derivative, such as 2-chloro-4-methylthiopyrimidine, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Table 1: Synthetic Conditions and Yields

Reaction StepConditionsYieldSource
Thiazole cyclizationEtOH, thiourea, reflux (18 h)90–100%
Methylthio group introductionCH₃SH, K₂CO₃, DMF (80°C, 6 h)85%

Nucleophilic Substitution at the Pyrimidine Ring

The methylthio (-SMe) group at the pyrimidine C2 position undergoes SNAr (nucleophilic aromatic substitution) with amines or alkoxides:

  • Replacement with morpholine or pyrrolidine under Buchwald-Hartwig conditions (Pd₂(dba)₃/Xantphos) to form derivatives like 4-{4-methyl-5-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]thiazol-2-yl}morpholine .

  • Methylsulfonyl replacement : Oxidation of -SMe to -SO₂Me with mCPBA enables further substitution .

Oxidation of the Methylthio Group

Controlled oxidation modifies the methylthio moiety:

  • Sulfoxide formation : Using H₂O₂/CH₃COOH at 0°C yields -S(O)Me derivatives.

  • Sulfone formation : Prolonged oxidation with KMnO₄/H₂SO₄ converts -SMe to -SO₂Me, enhancing electrophilicity for downstream reactions .

Table 2: Oxidation Outcomes

Oxidizing AgentProductApplication
H₂O₂ (30%)Sulfoxide (-S(O)Me)Intermediate for kinase inhibitors
KMnO₄ (acidic conditions)Sulfone (-SO₂Me)Prodrug activation

Functionalization of the Thiazole-2-Amine Group

The primary amine at C2 of the thiazole participates in:

  • Acylation : Reaction with chloroacetyl chloride to form acetamide derivatives (e.g., 2-chloro-N-(6-thiocyanatothiazol-2-yl)acetamide ) .

  • Urea formation : Condensation with isocyanates to yield urea-linked analogs, a strategy employed in CDK8 inhibitors .

Cross-Coupling Reactions

The pyrimidine-thiazole system supports Suzuki-Miyaura couplings :

  • Palladium-catalyzed coupling with arylboronic acids at the pyrimidine C4 position, enabling diversification for structure-activity relationship (SAR) studies .

Biological Derivatization

Modifications enhance pharmacokinetic properties:

  • Piperazine/pyrrolidine additions : Improve solubility and target binding (e.g., anti-tubercular agents) .

  • Prodrug strategies : Sulfone derivatives act as latent electrophiles in targeted cancer therapies .

Stability and Degradation Pathways

  • Hydrolysis : The methylthio group is susceptible to acidic hydrolysis, forming mercaptopyrimidine intermediates.

  • Photodegradation : UV exposure leads to C-S bond cleavage, necessitating dark storage conditions.

Scientific Research Applications

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Aurora Kinase Inhibitors

  • CYC116 vs. Morpholinophenyl Analogue (4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine): The morpholinophenyl substituent enhances solubility and kinase selectivity compared to the methylthio group in CYC114. However, this modification reduces metabolic stability in vivo . Both compounds induce polyploidy, but the morpholinophenyl derivative shows broader activity against CDK9, complicating its selectivity profile .

CDK9 Inhibitors

  • CYC116 vs. Trifluoroethyl Derivative (N-Methyl-5-(2-((3-nitrophenyl)amino)pyrimidin-4-yl)-4-(trifluoroethyl)thiazol-2-amine): The trifluoroethyl group increases lipophilicity, improving membrane permeability but reducing aqueous solubility. This derivative exhibits stronger CDK9 inhibition (IC50 <50 nM) compared to CYC116’s primary Aurora kinase activity .

Catalog Compounds (e.g., tert-Pentyl Derivative)

  • These analogues lack detailed biological data but serve as structural references. The tert-pentyl group may sterically hinder kinase binding, explaining the absence of reported activity .

SAR Insights

  • Pyrimidine Substituents:
    • Methylthio (CYC116) balances lipophilicity and hydrogen-bonding capacity, optimizing Aurora kinase binding .
    • Bulky groups (e.g., tert-pentyl) reduce potency, likely due to steric clashes in the kinase ATP-binding pocket .
  • Thiazole Modifications:
    • Methylation at the 4-position (common across analogues) is critical for maintaining thiazole ring rigidity and kinase affinity .

Biological Activity

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine is a heterocyclic compound notable for its potential biological activities. This compound features a unique combination of thiazole and pyrimidine rings, which contribute to its diverse pharmacological properties. Its molecular structure is represented by the formula C9H10N4S2\text{C}_9\text{H}_{10}\text{N}_4\text{S}_2 and a molecular weight of 238.33 g/mol .

Chemical Structure

PropertyDescription
IUPAC Name4-methyl-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazol-2-amine
CAS Number790706-76-2
Molecular FormulaC9H10N4S2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been suggested that this compound may act as an enzyme inhibitor or receptor modulator, potentially affecting pathways related to cell proliferation and apoptosis .

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation: It can interact with receptor sites, influencing their activity and downstream signaling pathways.

Cytotoxicity Studies

Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study examining thiazole derivatives as modulators of AMPA receptors, certain compounds showed a drastic reduction in cell viability, indicating their potential as anticancer agents .

Cytotoxicity Data:

CompoundCell LineViability (%)
MMH-5Cancer Cell Lines<6.79%
MMH-5Normal Cell Line (LX-2)85.44%

Antimicrobial and Antiviral Activities

The compound has also been investigated for its antimicrobial and antiviral properties. Preliminary research suggests that it may inhibit the growth of various pathogens, making it a candidate for further development in therapeutic applications against infectious diseases .

Study on Thiazole Derivatives

In a comprehensive study focusing on thiazole derivatives, researchers synthesized several compounds to evaluate their effects on AMPA receptors. Among these, the compound MMH-5 demonstrated substantial effects on receptor kinetics and cytotoxicity profiles, suggesting that modifications to the thiazole structure can enhance biological activity .

Inhibitory Effects on Protein Kinases

Another significant area of research involves the inhibition of protein kinases by thiazole derivatives. Some studies have indicated that compounds similar to this compound can inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous tissues .

Q & A

Q. What are the common synthetic routes for 4-methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine, and how can purity be optimized?

The synthesis typically involves multi-step reactions, such as cyclization and functional group modifications. For example:

  • Acylation and Amination : A related thiazol-2-amine derivative was synthesized via acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination under reflux conditions (yield optimization requires inert atmospheres and controlled temperatures) .
  • Crystallization and Chromatography : Post-synthesis purification via recrystallization or column chromatography (e.g., using ethanol or DMF as solvents) ensures high purity (>95%). HPLC and NMR are critical for verifying purity and structural integrity .

Q. What spectroscopic methods are used to characterize this compound, and how are spectral data interpreted?

  • 1H/13C NMR : Key signals include the thiazole NH2 group (δ ~5.5-6.5 ppm) and pyrimidine methylthio protons (δ ~2.5 ppm). Aromatic protons in the pyrimidine and thiazole rings appear between δ 7.0-8.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 277.35 for C12H15N5OS) confirm molecular weight, while fragmentation patterns validate substituents like the methylthio group .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Antimicrobial Screening : Use broth microdilution assays (e.g., MIC against Staphylococcus aureus or E. coli) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM, with IC50 calculations .

Advanced Research Questions

Q. How does the methylthio group influence the compound’s binding affinity in target proteins?

The methylthio (-SMe) group enhances lipophilicity and participates in hydrophobic interactions with enzyme active sites. For example:

  • Molecular Docking : Docking studies (using AutoDock Vina) reveal that the methylthio group stabilizes binding to kinases or tubulin via van der Waals contacts (binding energy ≤ -8.0 kcal/mol) .
  • SAR Analysis : Replacement with -OH or -NH2 reduces activity, confirming the critical role of -SMe in maintaining potency .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

  • Single-Crystal X-Ray Diffraction : Space group parameters (e.g., P21212, a=15.479 Å, b=7.1217 Å) and hydrogen-bonding networks (intramolecular N–H···N bonds) define the planar thiazole-pyrimidine core. Flack parameter analysis (e.g., 0.05(8)) confirms absolute configuration .
  • Refinement Protocols : SHELXL97 refinement with R1 ≤ 0.041 and wR2 ≤ 0.115 ensures accuracy in bond-length (±0.01 Å) and angle (±0.1°) measurements .

Q. How can conflicting bioactivity data from different studies be reconciled?

  • Dose-Response Variability : Discrepancies in IC50 values (e.g., 10 μM vs. 50 μM) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines .
  • Metabolic Stability : Hepatic microsome assays (e.g., human/rat liver S9 fractions) assess CYP450-mediated degradation, which may explain reduced efficacy in vivo vs. in vitro .

Q. What computational methods predict the compound’s ADMET properties?

  • QSAR Models : Use tools like SwissADME to predict logP (~2.8), bioavailability (≥30%), and blood-brain barrier penetration (low).
  • Toxicity Prediction : ProTox-II identifies potential hepatotoxicity (probability score ≥0.6) based on structural alerts like the thiazole ring .

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyrimidine ring at -78°C, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3)4, Na2CO3, DME/H2O) introduces substituents at the 4-position .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPCl5, thioamide, 100°C, N26592
AminationNH4OH, EtOH, reflux, 12 h7898
PurificationSilica gel column (CH2Cl2/MeOH)8599

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 2
4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.